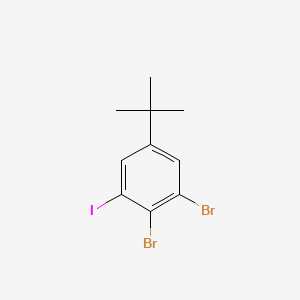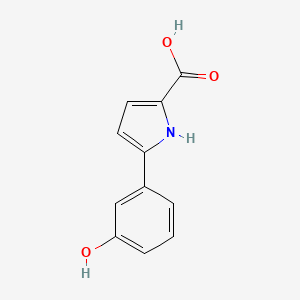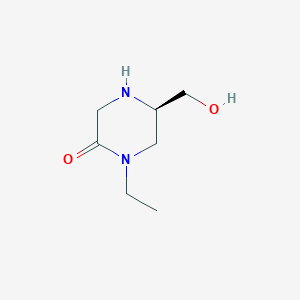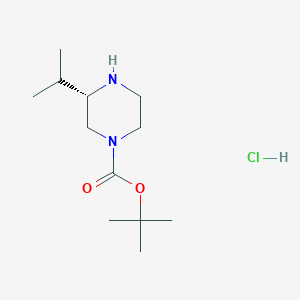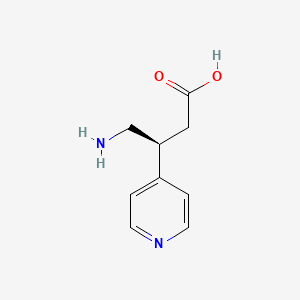
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid, also known as Gabapentin, is a compound with significant pharmacological importance. It is primarily used in the treatment of neuropathic pain and seizures. The compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a versatile molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine donor.
Cyclization: The resulting amine undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound .
化学反応の分析
Types of Reactions
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
科学的研究の応用
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmission and neural pathways.
Medicine: It is widely used in the treatment of neuropathic pain and epilepsy.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid involves the inhibition of voltage-gated calcium channels. This inhibition reduces the release of excitatory neurotransmitters, thereby alleviating neuropathic pain and preventing seizures. The compound primarily targets the alpha-2-delta subunit of the calcium channels, modulating synaptic transmission and neuronal excitability .
類似化合物との比較
Similar Compounds
Pregabalin: Similar in structure and used for similar therapeutic purposes.
Vigabatrin: Another compound used in the treatment of epilepsy.
Levetiracetam: Used for seizure control but with a different mechanism of action.
Uniqueness
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid is unique due to its specific targeting of the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other compounds used in the treatment of neuropathic pain and seizures.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(3S)-4-amino-3-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |
InChIキー |
FAHJINDDPKCKIR-MRVPVSSYSA-N |
異性体SMILES |
C1=CN=CC=C1[C@H](CC(=O)O)CN |
正規SMILES |
C1=CN=CC=C1C(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



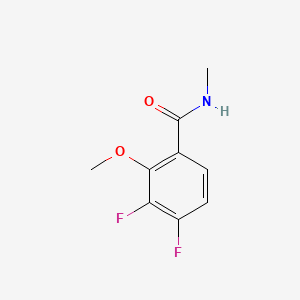

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
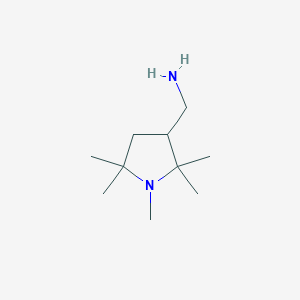
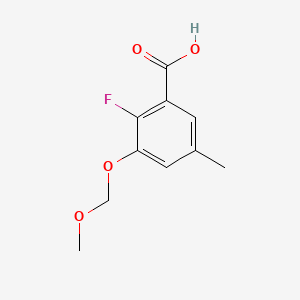
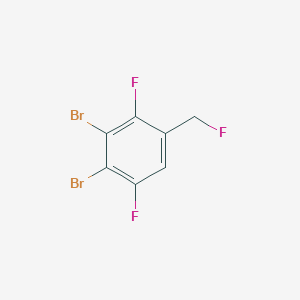
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
